molecular formula C9H10O2 B2668125 3-Phenoxypropanal CAS No. 22409-86-5

3-Phenoxypropanal

Cat. No.: B2668125
CAS No.: 22409-86-5
M. Wt: 150.177
InChI Key: PAXQETGAVVOTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypropanal: is an organic compound with the molecular formula C9H10O2 . It is characterized by the presence of a phenoxy group attached to a propanal moiety. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropanal can be synthesized by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for nucleophilic substitution may involve the use of bases or acids as catalysts.

Major Products Formed:

    Oxidation: Phenoxypropanoic acid.

    Reduction: Phenoxypropanol.

    Substitution: Various substituted phenoxypropanal derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenoxypropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, participating in redox reactions that alter the chemical structure of other molecules. The phenoxy group can also engage in various interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    3-Phenylpropanal: Similar in structure but with a phenyl group instead of a phenoxy group.

    Cinnamaldehyde: Contains a phenyl group with an additional double bond in the propanal moiety.

    Phenylacetaldehyde: Similar aldehyde functionality but with a shorter carbon chain.

Uniqueness: 3-Phenoxypropanal is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-phenoxypropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXQETGAVVOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Phenoxypropan-1-ol (3.17 g, 20.86 mmol) was dissolved dichloromethane (25 mL) and pyridinium chlorochromate (6.76 g, 31.28 mmol) was added. The slurry was stirred at room temperature for 1 hour and then filtered through silica gel eluting with an ethyl acetate/hexanes gradient. The desired compound was isolated as a yellow oil (1.1 g).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.